6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline
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Description
6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C21H18ClN3O5S and its molecular weight is 459.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazoloquinolines
Research on related pyrazoloquinolines demonstrates their synthesis from various compounds. For instance, the synthesis of pyrazolo[3,4-c]quinoline derivatives has been achieved through a process involving reduction, thermal cyclization, and aminoalkylation (Nagarajan & Shah, 1992).
Synthesis of Quinoline Alkaloids
Studies have explored the synthesis of quinoline alkaloids, including pyrano[2,3-b]quinolines and their derivatives, using various catalytic and reaction processes (Sekar & Prasad, 1998). This research highlights the potential of these compounds in pharmaceutical applications.
Preparation of Quinazolines
The preparation of a wide variety of quinazolines, including those related to the chemical , has been achieved using intermediates like tetrahydroquinoline. These compounds have been synthesized through reactions with various agents, indicating their versatility in chemical synthesis (Phillips & Castle, 1980).
Optical Properties of Quinoline Derivatives
The structural and optical properties of quinoline derivatives have been studied, revealing insights into their potential applications in materials science. For example, the optical properties of certain quinoline derivatives in thin film form have been analyzed, showing their potential in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Large-Scale Synthesis for Pharmaceutical Applications
Efficient synthesis methods have been developed for octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds. These methods demonstrate the potential for large-scale production of such compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Antimicrobial Evaluation
Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. This includes the testing of various compounds against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Properties
IUPAC Name |
6-chloro-7-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-[1,3]dioxolo[4,5-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-28-14-5-3-12(4-6-14)17-9-18(25(24-17)31(2,26)27)15-7-13-8-19-20(30-11-29-19)10-16(13)23-21(15)22/h3-8,10,18H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXKWKPFNKWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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